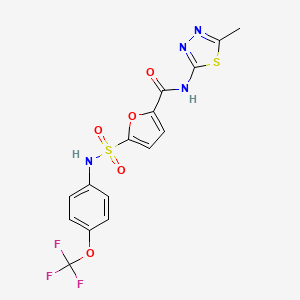

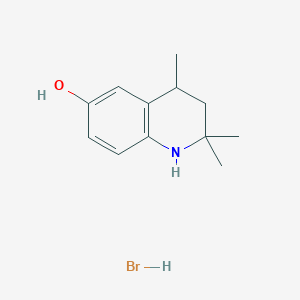

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide is a chemical compound known for its antioxidant properties. It has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .

Méthodes De Préparation

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide typically involves the reduction of quinoline derivatives. One common method includes the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: It can be reduced further to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Applications De Recherche Scientifique

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide has several scientific research applications:

Neuroprotection: It has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in experimental models of Parkinson’s disease.

Anti-inflammatory: The compound alleviates oxidative stress and NF-κB-mediated inflammation, which are crucial in the pathogenesis of neurodegenerative diseases.

Antioxidant: Its antioxidant properties make it a valuable compound in studies related to oxidative stress and cellular defense mechanisms.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide involves its antioxidant properties. It enhances the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress. The compound also upregulates the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play a role in cellular defense . Additionally, it normalizes the chaperone-like activity and reduces apoptosis intensity in neuronal cells .

Comparaison Avec Des Composés Similaires

Similar compounds to 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide include:

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound shares similar antioxidant properties and has been studied for its neuroprotective effects.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline:

The uniqueness of this compound lies in its specific molecular structure, which allows it to effectively enhance the antioxidant system and provide neuroprotection in experimental models of neurodegenerative diseases .

Propriétés

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.BrH/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11;/h4-6,8,13-14H,7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQPQXZAINTNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)

![ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate](/img/structure/B2376872.png)

![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)

![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)

![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)